REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][S:8][CH2:9][CH2:10][CH:11]([S:15]([OH:18])(=[O:17])=[O:16])[C:12]([OH:14])=[O:13].O[N:20]1[C:24](=[O:25])[CH2:23][CH2:22][C:21]1=[O:26].C(N=C=NCCCN(C)C)C>CC(N(C)C)=O>[O:26]=[C:21]1[CH2:22][CH2:23][C:24](=[O:25])[N:20]1[O:13][C:12](=[O:14])[CH:11]([S:15]([OH:18])(=[O:16])=[O:17])[CH2:10][CH2:9][S:8][S:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1
|
Name
|
4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid
|
Quantity
|
0.292 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)SSCCC(C(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.12 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified on a SiO2 cartridge (40 g)
|
Type
|
WASH
|
Details
|
eluting with a mixture of Acetone/DCM/HOAc (4:1:0.01)
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(CC1)=O)OC(C(CCSSC1=NC=CC=C1)S(=O)(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.664 μmol | |
AMOUNT: MASS | 0.27 mg | |
YIELD: PERCENTYIELD | 70.4% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |